Fenchlorazole

Description

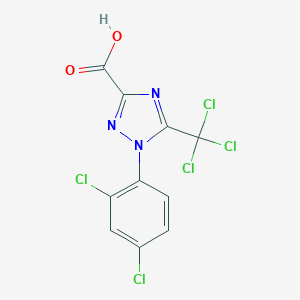

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl5N3O2/c11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h1-3H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKELWJONQIFBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145649 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103112-36-3 | |

| Record name | Fenchlorazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenchlorazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCHLORAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9VG303S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenchlorazole-ethyl chemical structure and properties

An In-Depth Technical Guide to Fenchlorazole-ethyl: Chemical Structure, Properties, and Mode of Action

Abstract: this compound-ethyl (CAS 103112-35-2) is a critical agrochemical component, functioning as a herbicide safener to protect cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides a comprehensive overview of this compound-ethyl, intended for researchers, scientists, and professionals in drug and agrochemical development. The guide delves into its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. Furthermore, it presents a summary of its toxicological profile and environmental fate, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

Introduction and Chemical Identity

This compound-ethyl is a synthetic organic compound belonging to the 1,2,4-triazole class.[1][2] It is primarily used in combination with fenoxaprop-P-ethyl, a herbicide employed for controlling grass weeds in crops like wheat and barley.[3] The primary function of this compound-ethyl is not to act as a pesticide itself, but to enhance the crop's tolerance to the herbicide, thereby "safening" the application.[3] This selectivity is crucial for modern agricultural practices, allowing for effective weed management without compromising crop yield.

The compound is identified by the following nomenclature and identifiers:

-

IUPAC Name: ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[4]

-

CAS Number: 103112-35-2[2]

-

Molecular Formula: C₁₂H₈Cl₅N₃O₂[4]

-

Synonyms: this compound-Et, HOE 070542, Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[2][4]

Below is a diagram illustrating the chemical structure of this compound-ethyl.

Caption: Chemical structure of this compound-ethyl.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to understanding its environmental behavior, formulation, and biological interactions. This compound-ethyl is a white crystalline solid with low solubility in water, a characteristic that influences its application and mobility in the environment.[2]

| Property | Value | Source(s) |

| Physical State | White solid | [1] |

| Molecular Weight | 403.48 g/mol | [4] |

| Melting Point | 108 - 110 °C | [1] |

| Water Solubility | 0.9 mg/L (at 20 °C, pH 7) | [3] |

| Vapor Pressure | 8.91 x 10⁻⁴ mPa (at 20 °C) | [3] |

| Log P (Octanol-Water) | 5.1 | [3] |

Mechanism of Action: Herbicide Safening

The primary utility of this compound-ethyl lies in its ability to protect cereal crops from herbicide injury. It achieves this by stimulating the plant's intrinsic detoxification pathways, which allows the crop to metabolize the herbicide more rapidly than the target weeds.[3] This enhanced metabolism prevents the herbicide from reaching and inhibiting its molecular target in the crop.

The core mechanism involves the induction of Phase II detoxification enzymes, most notably Glutathione S-Transferases (GSTs) .[5]

-

Induction of Gene Expression: this compound-ethyl acts as a signaling molecule, triggering the upregulation of genes that encode for detoxification enzymes. Studies have shown that safeners can tap into plant defense signaling pathways, potentially involving oxylipins (oxidized fatty acids) and TGA transcription factors. This system is analogous to the Nrf2-Antioxidant Response Element (ARE) pathway in mammals, which regulates the expression of cytoprotective genes in response to chemical stress.

-

Enhanced GST Activity: The increased expression of GSTs leads to higher enzymatic activity in the crop. GSTs catalyze the conjugation of the herbicide (or its Phase I metabolites) with the endogenous tripeptide glutathione (GSH).

-

Detoxification and Sequestration: The resulting glutathione-herbicide conjugate is typically more water-soluble, less toxic, and is recognized by Phase III transporters (like ABC transporters). These transporters then sequester the conjugate into the vacuole or apoplast, effectively removing it from sites of metabolic activity.

A study on wheat plants demonstrated that treatment with this compound-ethyl resulted in a significant increase in GST metabolic activity, rising by as much as 93.9%. This rapid enhancement of the plant's detoxification capacity is the basis for the safening effect.

Caption: Proposed mechanism of action for this compound-ethyl as a herbicide safener.

Chemical Synthesis

This compound-ethyl is produced via a multi-step chemical synthesis. While proprietary industrial methods may vary, a plausible synthetic route can be constructed based on established organic chemistry principles for creating substituted triazole rings. The process generally involves the formation of the core triazole structure followed by esterification. The parent acid, this compound, is typically produced first.[1]

Illustrative Synthesis Protocol

The following protocol is an illustrative, conceptual representation of the synthesis of this compound and its subsequent esterification to this compound-ethyl.

Part 1: Synthesis of this compound (Parent Acid)

-

Diazotization and Sandmeyer Reaction: Start with 2,5-dichloroaniline. React it with sodium nitrite and hydrochloric acid to form a diazonium salt. This is followed by a Sandmeyer reaction using cuprous chloride to yield 1,2,4-trichlorobenzene.[1]

-

Nitration: Selectively nitrate the 1,2,4-trichlorobenzene at the 5-position using a mixture of nitric and sulfuric acids at low temperatures (0–10 °C).[1]

-

Hydrazine Displacement: Displace the 2-chloro group with hydrazine hydrate in a polar solvent like ethanol or DMSO at elevated temperatures (80–100 °C) to form 1-(2,5-dichloro-4-nitrophenyl)hydrazine.[1]

-

Cyclization: Construct the triazole ring. This is a key step and can be achieved through various methods common in triazole synthesis. One approach involves reacting the hydrazine intermediate with a suitable carbonyl compound under acidic conditions to facilitate cyclization.

-

Final Functionalization: Introduce the trichloromethyl and carboxylic acid groups to complete the this compound structure.

Part 2: Esterification to this compound-ethyl

-

Reaction Setup: Dissolve the synthesized this compound acid in a suitable anhydrous solvent, such as dichloromethane.

-

Esterification: Add a base, like triethylamine, to deprotonate the carboxylic acid. Then, add ethyl chloroformate dropwise to the solution.[1]

-

Workup and Purification: The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The product is then isolated through aqueous workup to remove salts and unreacted reagents, followed by purification, often by recrystallization or column chromatography, to yield pure this compound-ethyl.

Caption: Illustrative workflow for the synthesis of this compound-ethyl.

Analytical Methodology

The detection and quantification of this compound-ethyl residues in environmental and agricultural samples are critical for regulatory monitoring and research. The preferred method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Sample preparation often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Representative Analytical Protocol: QuEChERS and LC-MS/MS

This protocol describes a general procedure for the analysis of this compound-ethyl in a crop matrix (e.g., wheat grain).

Step 1: Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes to separate the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove water).

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

-

Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Based on fragmentation data, the following transitions would be monitored. The most intense fragment is typically used for quantification and a second fragment for confirmation.

-

Precursor Ion [M+H]⁺: m/z 401.9

-

Product Ion 1 (Quantifier): m/z 373.9 (Loss of C₂H₄)

-

Product Ion 2 (Qualifier): m/z 287.9 (Further fragmentation)

-

-

Collision Energy (CE): This would be optimized for each transition but would typically be in the range of 15-30 eV.

-

Toxicology and Ecotoxicology

The toxicological profile of this compound-ethyl is a key consideration for its registration and safe use. Regulatory data indicates potential hazards that necessitate careful handling.

Human Health: this compound-ethyl is classified under GHS as Carc. 1B (H350) , meaning it may cause cancer.[4] Acute toxicity data suggests it has low toxicity via oral and dermal routes.

| Toxicity Endpoint | Species | Value | Classification | Source(s) |

| Acute Oral LD₅₀ | Mouse | >2000 mg/kg bw | Low | [3] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | - | [3] |

| Acute Inhalation LC₅₀ | Rat | 1.52 mg/L | - | [3] |

Ecotoxicology: The compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, H400; Aquatic Chronic 1, H410 ).[4] This high aquatic toxicity requires risk mitigation measures to prevent contamination of water bodies.

| Ecotoxicity Endpoint | Species | Value (96h LC₅₀) | Classification | Source(s) |

| Fish Acute Toxicity | Oncorhynchus mykiss (Rainbow trout) | 0.091 mg/L | High | [3] |

Environmental Fate and Degradation

Understanding the persistence and degradation of this compound-ethyl in the environment is crucial for assessing its long-term impact.

Abiotic Degradation: this compound-ethyl is susceptible to abiotic degradation processes, primarily hydrolysis and photolysis.

-

Hydrolysis: The ester linkage is the primary site of hydrolysis. Under basic conditions, the ethyl ester is cleaved to form the corresponding carboxylic acid, This compound (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid). The rate of hydrolysis increases with pH.

-

Photolysis: The compound can also degrade upon exposure to sunlight. Photodegradation pathways can be complex, involving hydroxylation and cleavage of the trichloromethyl group.

Biotic Degradation: In soil, this compound-ethyl is considered non-persistent. Microbial action contributes significantly to its breakdown.

| Environmental Parameter | Value | Interpretation | Source(s) |

| Soil Degradation DT₅₀ (aerobic) | 2.4 days | Non-persistent | [1][3] |

| Soil Adsorption Koc | 1660 mL/g | Low to Moderate Mobility | [3] |

The relatively high Koc value indicates that this compound-ethyl has a tendency to adsorb to soil organic matter, which can limit its potential to leach into groundwater. However, its high aquatic toxicity means that runoff from treated fields into surface water remains a primary environmental concern.

Caption: Major environmental degradation pathways for this compound-ethyl.

Conclusion

This compound-ethyl is a highly effective herbicide safener that operates by inducing the natural detoxification pathways within cereal crops, primarily through the upregulation of Glutathione S-Transferases. While it provides significant agricultural benefits, its chemical properties, particularly its high aquatic toxicity and potential carcinogenicity, demand rigorous adherence to safety and environmental stewardship protocols. The analytical methods outlined provide a robust framework for monitoring its presence, ensuring compliance with regulatory limits and minimizing environmental exposure. Further research into the specific signaling pathways it activates in plants could lead to the development of even more efficient and safer crop protection technologies.

References

Sources

- 1. This compound (Ref: HOE 072829) [sitem.herts.ac.uk]

- 2. CAS 103112-35-2: this compound-ethyl | CymitQuimica [cymitquimica.com]

- 3. This compound-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]

- 4. This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fenchlorazole mechanism of action in plants

An In-depth Technical Guide to the Mechanism of Action of Fenchlorazole in Plants

Executive Summary

This compound is a chemical agent predominantly used in agriculture as a herbicide safener. Its primary function is not to act as a phytotoxin, but rather to enhance the tolerance of certain cereal crops, such as wheat, barley, and rye, to co-applied herbicides. This protective effect is achieved by selectively accelerating the metabolic detoxification of the herbicide within the crop plant, without significantly affecting its efficacy in target weed species. The core mechanism hinges on the induction of key plant enzyme systems, primarily Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (P450s). This compound treatment leads to the transcriptional upregulation of genes encoding these enzymes, resulting in an enhanced capacity for the plant to metabolize and neutralize the herbicide before it can cause significant phytotoxic damage. This guide provides a detailed examination of the molecular pathways involved, presents validated experimental protocols for studying these mechanisms, and offers insights into the quantitative effects of this compound on plant detoxification systems.

Introduction: The Principle of Herbicide Safening

The development of selective herbicides revolutionized modern agriculture, but achieving perfect selectivity between crops and weeds remains a significant challenge. Many effective herbicides can cause a degree of injury to the crop, particularly under certain environmental conditions or at higher application rates. Herbicide safeners are compounds applied with herbicides to protect the crop from this potential damage.

This compound (typically used as the ester form, this compound-ethyl) is a prominent member of the dichloromethyl-pyrazoline-carboxylate class of safeners. It is most frequently used in combination with fenoxaprop-P-ethyl, a herbicide used for controlling grass weeds in cereal crops. The synergy between this compound-ethyl and fenoxaprop-P-ethyl is a classic example of chemically induced selectivity: the safener enhances the crop's natural defense mechanisms, allowing the herbicide to control weeds effectively while leaving the crop unharmed.

Core Mechanism: Upregulation of Herbicide Detoxification Pathways

The protective action of this compound is not due to a direct chemical interaction with the herbicide. Instead, it acts as a molecular signal that primes the plant's detoxification machinery. This process can be broadly divided into two critical enzymatic pathways.

The Glutathione S-Transferase (GST) Pathway

Glutathione S-Transferases are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including many herbicides. This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole or further degradation, effectively neutralizing its phytotoxic activity.

This compound has been shown to significantly induce the expression of specific GST genes in protected crops. This leads to an increase in the total cellular GST activity, enabling the plant to more rapidly conjugate and detoxify the herbicide.

Fenchlorazole-Mediated Induction of Glutathione S-Transferase: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms and experimental protocols associated with the induction of glutathione S-transferase (GST) by the herbicide safener, fenchlorazole. Designed for researchers, scientists, and professionals in drug development and crop protection, this document elucidates the causal relationships behind experimental choices and provides validated methodologies for studying this critical detoxification pathway. We will delve into the signaling cascades initiated by this compound, present detailed protocols for quantifying GST induction, and offer insights into the interpretation of experimental data.

Introduction: this compound as a Modulator of Xenobiotic Detoxification

This compound-ethyl is an agrochemical primarily employed as a herbicide safener.[1][2] Its principal function is to enhance the tolerance of cereal crops, such as wheat, to the phytotoxic effects of certain herbicides without diminishing the herbicide's efficacy against target weed species.[3][4] This selectivity is achieved by accelerating the metabolic detoxification of the herbicide within the crop plant.[4] A key mechanism underpinning this protective effect is the upregulation of phase II detoxification enzymes, most notably glutathione S-transferases (GSTs).[5][6][7]

GSTs are a superfamily of enzymes pivotal to cellular detoxification.[8] They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic substrates, including xenobiotics like herbicides.[9][10] This conjugation reaction typically renders the xenobiotic more water-soluble and less toxic, facilitating its subsequent sequestration into vacuoles or efflux from the cell.[11][12] The induction of GSTs by safeners like this compound is a well-documented phenomenon that significantly enhances the plant's capacity to metabolize and tolerate herbicide exposure.[6][13]

The Molecular Pathway of this compound-Induced GST Expression

The induction of GSTs by this compound is a sophisticated process involving the perception of the xenobiotic signal and the subsequent activation of a transcriptional program. While the precise signaling cascade for this compound is an area of ongoing research, a putative pathway can be constructed based on our understanding of xenobiotic response mechanisms in plants and other organisms.

Upon entering the plant cell, this compound is believed to be recognized by cellular receptors, which may include transcription factors or associated proteins. This recognition event triggers a signaling cascade that ultimately leads to the activation of specific transcription factors. These transcription factors then bind to cis-acting regulatory elements, such as the antioxidant response element (ARE) or similar xenobiotic response elements (XREs), in the promoter regions of GST genes.[14][15] This binding event enhances the recruitment of the transcriptional machinery, leading to increased transcription of GST genes and, consequently, higher levels of GST protein and enzymatic activity. Some studies also suggest a potential overlap with plant defense signaling pathways, such as those involving salicylic acid.[5][7]

Caption: Experimental workflow for measuring GST activity.

Data Presentation and Interpretation

The results of GST activity assays are typically presented as the fold induction of specific activity in this compound-treated samples relative to the vehicle-treated control.

Table 1: Representative Data of GST Induction by this compound in Wheat Seedlings

| Treatment Concentration (µM) | Mean GST Specific Activity (µmol/min/mg protein) ± SD | Fold Induction (relative to Control) |

| 0 (Control) | 0.15 ± 0.02 | 1.0 |

| 1 | 0.28 ± 0.03 | 1.9 |

| 10 | 0.55 ± 0.06 | 3.7 |

| 50 | 0.89 ± 0.09 | 5.9 |

| 100 | 0.92 ± 0.10 | 6.1 |

Data are hypothetical and for illustrative purposes, but are representative of typical experimental outcomes.

Interpretation: The data in Table 1 clearly demonstrate a dose-dependent induction of GST activity by this compound. The fold induction plateaus at higher concentrations, suggesting saturation of the induction mechanism. Such data strongly support the role of this compound as an inducer of the GST-mediated detoxification system. In wheat, this compound-ethyl has been shown to significantly increase GST activity, with some studies reporting increases of over 90%. [5]

Broader Implications and Future Directions

The study of this compound-induced GST expression extends beyond its immediate application in agriculture. It serves as a valuable model system for understanding how organisms perceive and respond to chemical stressors in their environment. The elucidation of the signaling pathways involved can provide insights into fundamental cellular processes and may have implications for drug development, particularly in the context of modulating drug metabolism and overcoming drug resistance.

Future research in this area could focus on:

-

Identifying the specific cellular receptors for this compound.

-

Characterizing the downstream signaling components and transcription factors involved in the induction of GST genes.

-

Investigating the potential for cross-talk between the xenobiotic response pathway and other cellular signaling networks.

-

Exploring the potential of this compound and similar compounds as tools for modulating gene expression in various biological systems.

By employing the rigorous experimental approaches outlined in this guide, researchers can contribute to a deeper understanding of the intricate mechanisms governing xenobiotic detoxification and cellular defense.

References

- Provost, J. & Wallert, M. (2025). GST Assay Protocol. Sandiego. [Link not available]

-

G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]

- Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130–7139.

- Higgins, L. G., & Hayes, J. D. (2011). Mechanisms of induction of cytosolic and microsomal glutathione S-transferase (GST) genes by xenobiotics and pro-inflammatory agents. Drug Metabolism Reviews, 43(2), 92-137.

- Hatzios, K. K. (1997). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. JIRCAS Journal, 5, 21-33.

- James, M. O. (2010). Phase 0 of the Xenobiotic Response: Nuclear Receptors and Other Transcription Factors as a First Step in Protection from Xenobiotics. Marine Biotechnology, 12(4), 355-365.

-

3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

- DeRidder, B. P., & Goldsbrough, P. B. (2006). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 140(1), 226-236.

- Zhang, Q., & Liu, W. (2022). Current Advances in the Action Mechanisms of Safeners. Agronomy, 12(12), 2824.

- Vontas, J. G., et al. (2001). A Simple Biochemical Assay for Glutathione S-Transferase Activity and Its Possible Field Application for Screening Glutathione S-Transferase-Based Insecticide Resistance. Analytical Biochemistry, 295(2), 186-191.

- The, T., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLoS ONE, 7(7), e40211.

- Scarponi, L., et al. (2006). Induction of wheat and maize glutathioneS-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. Pest Management Science, 62(6), 532-538.

- Taylor, V. L., et al. (2013).

- DeRidder, B. P. (2016). Regulation of an Arabidopsis glutathione S-transferase gene (AtGSTU19) by herbicide safeners. Purdue University e-Pubs.

- Bieringer, H., et al. (1989). Hoe 70542 - A new safener for the protection of wheat against fenoxaprop-ethyl. 1989 British Crop Protection Conference - Weeds, 1, 77-82.

- Ye, N., et al. (2006). Importance of hepatic induction of constitutive androstane receptor and other transcription factors that regulate xenobiotic metabolism and transport. Journal of Pharmacology and Experimental Therapeutics, 319(1), 235-244.

- Edwards, R., & Dixon, D. P. (2005). Multiple roles for plant glutathione transferases in xenobiotic detoxification. Cellular and Molecular Life Sciences, 62(14), 1558-1572.

- Gullner, G., et al. (2018). Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions. Frontiers in Plant Science, 9, 1836.

- Marrs, K. A. (1996). The functions and regulation of glutathione S-transferases in plants. Annual Review of Plant Physiology and Plant Molecular Biology, 47, 127-158.

- Lamghari, R., et al. (2018). Induction of GST and related events by dietary phytochemicals: sources, chemistry, and possible contribution to chemoprevention. Journal of Functional Foods, 40, 242-263.

- Paulson, K. E. (1989). Xenobiotic regulation of glutathione S-transferase Ya gene expression. Molecular Toxicology, 2(4), 215-235.

- Misra, J. R., et al. (2011). Transcriptional regulation of xenobiotic detoxification in Drosophila. Genes & Development, 25(16), 1756-1766.

-

AERU. (n.d.). This compound-ethyl (Ref: HOE 070542). University of Hertfordshire. Retrieved from [Link]

- Hu, J., et al. (2021). Selective Action Mechanism of Fenclorim on Rice and Echinochloa crusgalli Is Associated with the Inducibility of Detoxifying Enzyme Activities and Antioxidative Defense. Journal of Agricultural and Food Chemistry, 69(21), 5857-5866.

- Hu, J., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. Pesticide Biochemistry and Physiology, 165, 104548.

- Hu, J., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability.

-

AERU. (n.d.). This compound (Ref: HOE 072829). University of Hertfordshire. Retrieved from [Link]

- dos Santos, C., et al. (2021). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Antioxidants, 10(2), 204.

-

Compendium of Pesticide Common Names. (n.d.). This compound. Retrieved from [Link]

- The, T., et al. (2012). Co-induction of a glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PubMed.

- Procopio, L., et al. (2012). Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. Herbicides - Properties, Synthesis and Control of Weeds.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Jatoe, S. D., et al. (1995). Induction of glutathione-S-transferase activity by antioxidants in hepatocyte culture. Cancer Letters, 91(1), 51-56.

- Zhang, Z., et al. (2013). Enantioselective Induction of a Glutathione-S-Transferase, a Glutathione Transporter and an ABC Transporter in Maize by Metolachlor and Its (S)-Isomer. PLoS ONE, 8(7), e68085.

Sources

- 1. This compound-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. researchgate.net [researchgate.net]

- 4. bcpc.org [bcpc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. ils.unc.edu [ils.unc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Phase 0 of the Xenobiotic Response: Nuclear Receptors and Other Transcription Factors as a First Step in Protection from Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenchlorazole: A Core Component in Modern Crop Protection

This guide provides a comprehensive technical overview of Fenchlorazole, a crucial molecule in the field of agrochemicals. While the parent carboxylic acid, this compound, is the foundational compound, this guide will also extensively cover its commercially significant derivative, This compound-ethyl , as it is the form predominantly used in agricultural applications. This document is intended for researchers, chemists, and crop scientists engaged in the development and study of herbicides and safeners.

Core Chemical Identity and Properties

This compound and its ethyl ester are triazole-based chemical compounds. The core structure is essential for its biological activity as a herbicide safener.

This compound is chemically identified as 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid.[1][2][3] Its primary role is as a parent compound for its more active ester derivative.

This compound-ethyl is the ethyl ester of this compound, with the IUPAC name ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate.[4][5][6][7][8] This form exhibits enhanced uptake and efficacy in target crops.

Table 1: Core Chemical Identifiers

| Identifier | This compound | This compound-ethyl |

| CAS Number | 103112-36-3[1][2] | 103112-35-2[4][5][9] |

| Molecular Formula | C₁₀H₄Cl₅N₃O₂[2][3] | C₁₂H₈Cl₅N₃O₂[4][9][10] |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid[1][2] | ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate[5] |

| Synonyms | This compound [ISO][1] | This compound-Et, HOE 070542[4][5][9] |

| InChIKey | HKELWJONQIFBPO-UHFFFAOYSA-N[1][2] | GMBRUAIJEFRHFQ-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | This compound | This compound-ethyl |

| Molecular Weight | 375.42 g/mol [1][11] | 403.48 g/mol [4][8] |

| Appearance | - | White to off-white crystalline solid[4] |

| Melting Point | 108 °C[11] | 110 °C[9] |

| Boiling Point | 507 °C (estimated)[11] | 469.8 °C (estimated)[9] |

| Water Solubility | 1.0 mg/L (at 20°C, pH 7)[11] | Very low (2.23e-06 M estimated)[9] |

| LogP (Octanol-Water Partition) | 4.4 (estimated)[1] | 5.1 (estimated)[9] |

Mechanism of Action: The Safener Effect

This compound-ethyl functions as a herbicide safener, a compound that protects crops from herbicide injury without compromising the herbicide's efficacy against target weeds.[10][12] It is particularly effective in cereal crops like wheat when used in conjunction with aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-P-ethyl, which target the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[13]

The primary mechanism of action involves the upregulation of the crop's natural defense pathways.[12][14][15] this compound-ethyl stimulates the expression and activity of key detoxification enzymes, most notably Glutathione S-transferases (GSTs) .[12][13][14]

The detoxification process can be visualized as a multi-phase system:

Caption: Mechanism of this compound-ethyl as a herbicide safener.

Causality of the Safener Effect:

-

Signal Perception: this compound-ethyl is absorbed by the crop plant and acts as an external chemical signal.

-

Gene Upregulation: This signal triggers a response in the cell nucleus, leading to the increased transcription and translation of genes encoding for detoxification enzymes, particularly GSTs.[12][13]

-

Enhanced Metabolism: The elevated levels of GSTs accelerate the conjugation of the herbicide molecule with endogenous glutathione. This process rapidly converts the phytotoxic herbicide into a non-toxic, water-soluble metabolite.[12]

-

Sequestration: The resulting non-toxic conjugate is then typically sequestered into the plant's vacuole, effectively removing it from sites of metabolic activity and preventing cellular damage.

This induced metabolic enhancement is selective to the crop, which possesses the genetic machinery to respond to the safener. Weeds generally lack this robust response, and therefore, the herbicide remains active and effective against them. Studies have shown that this compound-ethyl can induce an eight-fold increase in glutathione peroxidase (GPOX) activity, a related detoxification enzyme, in wheat.[13]

Synthesis and Manufacturing

This compound is typically produced and utilized as its ethyl ester. The commercial synthesis is a multi-step process that requires precise control of reaction conditions.[11]

Workflow: Synthesis of this compound-ethyl

Caption: Simplified workflow for this compound-ethyl synthesis.

Protocol Outline: Synthesis of this compound-ethyl [11]

-

Diazotization and Sandmeyer Reaction: The process begins with 2,5-dichloroaniline, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then converted to 1,2,4-trichlorobenzene via a Sandmeyer reaction with cuprous chloride.

-

Nitration: The 1,2,4-trichlorobenzene intermediate is selectively nitrated at the 5-position using a mixture of nitric and sulfuric acids at low temperatures (0–10 °C) to yield a nitrated intermediate.

-

Hydrazine Displacement: The 2-chloro group of the nitrated compound is displaced by reacting it with hydrazine hydrate in a polar solvent such as ethanol or DMSO at elevated temperatures (80–100 °C). This step forms a 1-(2,5-dichloro-4-nitrophenyl)hydrazine derivative.

-

Cyclization: A Fischer indole cyclization is performed with cyclohexanone under acidic conditions. This reaction constructs the core heterocyclic structure, a 5-chloro-1-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1H-indazole.

-

Esterification: The final step is the esterification of the indazole core with ethyl chloroformate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. This reaction yields the final product, this compound-ethyl.

Self-Validation Note: Each intermediate in this synthesis pathway must be purified and characterized (e.g., via NMR, MS, and melting point analysis) to ensure the success of the subsequent step and the purity of the final product.

Analytical Methodologies

The detection and quantification of this compound-ethyl in environmental and biological matrices are critical for regulatory compliance and research. The primary methods employed are chromatographic techniques due to their high sensitivity and selectivity.

Table 3: Common Analytical Techniques

| Technique | Detector | Sample Matrix | Key Features |

| HPLC | UV, MS | Soil, Water, Plant Tissue | Robust method for routine analysis. MS detection provides high specificity and low detection limits (LOD).[16] |

| GC | ECD, MS | Soil, Water, Plant Tissue | Suitable for thermally stable compounds. ECD is highly sensitive to chlorinated compounds.[16] |

Exemplary Protocol: LC-MS/MS Analysis of this compound-ethyl in Plant Tissue

This protocol is a representative workflow based on established methods for pesticide residue analysis.

-

Sample Preparation (Extraction):

-

Homogenize 2-5 g of plant tissue (e.g., wheat shoots) with liquid nitrogen.

-

Extract the homogenized sample with 20 mL of acetonitrile using a high-speed blender.

-

Add extraction salts (e.g., MgSO₄, NaCl) to induce phase separation (a QuEChERS-based approach).

-

Centrifuge the sample at 5000 rpm for 10 minutes.

-

-

Sample Clean-up (Dispersive SPE):

-

Take a 1 mL aliquot of the acetonitrile supernatant.

-

Add it to a micro-centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

The PSA removes interfering matrix components like organic acids and sugars.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x150mm).[5]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray Ionization (ESI) in positive mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor for specific precursor-to-product ion transitions for this compound-ethyl to ensure definitive identification and quantification. A potential precursor ion would be the [M+H]⁺ adduct at m/z 401.9.[5]

-

Self-Validation System: This protocol incorporates internal standards and matrix-matched calibration curves to correct for matrix effects and ensure analytical accuracy. The use of specific MRM transitions provides a high degree of confidence in the identification of the analyte.

Safety, Toxicology, and Environmental Fate

A thorough understanding of the toxicological profile and environmental behavior of this compound-ethyl is essential for its responsible use.

Human Health:

-

GHS Classification: this compound-ethyl is classified as a substance that may cause cancer (Carcinogenicity Category 1B) .[5][9]

-

Acute Toxicity: It is harmful if swallowed and can cause skin and eye irritation.[6]

-

Handling Precautions: Due to its hazard profile, strict adherence to safety protocols is required. This includes the use of personal protective equipment (PPE) such as gloves and eye protection, and handling in well-ventilated areas to avoid dust formation.[6]

Environmental Profile:

-

Ecotoxicology: this compound-ethyl is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) .[5] It is considered a severe marine pollutant.[5]

-

Environmental Fate: With low water solubility and a high LogP value, this compound-ethyl is expected to bind strongly to soil and organic matter, reducing its mobility in the environment. However, its persistence and potential for bioaccumulation are key considerations in environmental risk assessments.

References

-

AERU, University of Hertfordshire. (n.d.). This compound (Ref: HOE 072829). Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93536, this compound. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033865, this compound-ethyl. Retrieved January 14, 2026, from [Link]

-

Taylor, J., Brazier-Hicks, M., & Edwards, R. (2013). The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved January 14, 2026, from [Link]

-

AERU, University of Hertfordshire. (n.d.). This compound-ethyl (Ref: HOE 070542). Retrieved January 14, 2026, from [Link]

-

Luo, H., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Zhao, N., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Retrieved January 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - this compound-ethyl. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Retrieved January 14, 2026, from [Link]

-

Vischetti, C., et al. (2002). Analytical methods for the determination of pretilachlor and fenclorim in soil and rice plants. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C10H4Cl5N3O2 | CID 93536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. CAS 103112-35-2: this compound-ethyl | CymitQuimica [cymitquimica.com]

- 5. This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenchlorazol-ethyl | CAS 103112-35-2 | LGC Standards [lgcstandards.com]

- 7. Fenchlorazol-ethyl | CAS 103112-35-2 | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. This compound-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]

- 11. This compound (Ref: HOE 072829) [sitem.herts.ac.uk]

- 12. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Abstract

Fenchlorazole-ethyl stands as a critical component in modern cereal production, functioning not as a direct phytotoxic agent but as a sophisticated herbicide safener. Its primary agricultural application is to enhance the tolerance of key crops, most notably wheat and barley, to specific herbicides. This technical guide provides an in-depth exploration of the core agricultural uses of this compound-ethyl, elucidating its mechanism of action, practical applications, and the scientific principles underpinning its efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of this compound-ethyl's role in selective weed management.

Introduction: The Concept of Herbicide Safeners

The development of selective herbicides revolutionized weed control in agriculture. However, the margin of selectivity between crops and weeds can sometimes be narrow, leading to potential crop injury under certain environmental conditions or with specific herbicide-tolerant weed biotypes. Herbicide safeners are chemical agents applied in conjunction with a herbicide to protect the crop from injury without compromising the herbicide's efficacy against target weeds. This compound-ethyl is a prominent example of such a safener, specifically developed for use in monocotyledonous crops.[1][2]

Chemical and Physical Properties of this compound-ethyl

| Property | Value | Source |

| IUPAC Name | ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate | [3] |

| CAS Number | 103112-35-2 | [3][4] |

| Molecular Formula | C₁₂H₈Cl₅N₃O₂ | [3][4] |

| Molecular Weight | 403.48 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Water Solubility | Low | [4] |

| Mode of Action | Herbicide Safener | [5] |

Mechanism of Action: Enhancing Herbicide Metabolism

The primary mechanism by which this compound-ethyl exerts its safening effect is through the induction of the crop's natural detoxification pathways.[1][6] Specifically, it accelerates the metabolic breakdown of the co-applied herbicide within the crop plant, rendering it non-phytotoxic before it can cause significant damage. This is primarily achieved by enhancing the expression and activity of glutathione S-transferases (GSTs).[6][7]

GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of xenobiotics, including herbicides. This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its harmful effects. Studies have shown that treatment with this compound-ethyl can lead to a significant increase in GST activity in wheat, thereby enhancing the plant's ability to metabolize and detoxify herbicides like fenoxaprop-P-ethyl.[6]

Figure 1: Mechanism of this compound-ethyl as a herbicide safener.

Primary Agricultural Applications

The most well-documented and commercially significant use of this compound-ethyl is in combination with the herbicide fenoxaprop-P-ethyl for the control of grassy weeds in cereal crops.

Compatible Herbicides and Crops

| Herbicide | Crop(s) | Target Weeds |

| Fenoxaprop-P-ethyl | Wheat, Barley | Annual and perennial grasses (e.g., wild oats, green foxtail) |

| Fenoxaprop-ethyl | Wheat, Barley | Annual and perennial grasses |

While the primary pairing is with fenoxaprop-P-ethyl, this compound-ethyl has been investigated with other aryloxyphenoxypropionate (AOPP) herbicides.[7] Its use is predominantly in wheat and barley, where these herbicides can cause phytotoxicity without a safener.

Application Rates and Efficacy

The application rates of this compound-ethyl are always in conjunction with the herbicide. The ratio of safener to herbicide is critical for optimal performance.

| Herbicide | Herbicide Rate (g a.i./ha) | This compound-ethyl Rate (g a.i./ha) | Crop | Efficacy Notes |

| Fenoxaprop-P-ethyl | 50 - 100 | 25 - 50 | Wheat | Provides excellent control of susceptible grasses with minimal and transient crop injury.[6] |

| Fenoxaprop-P-ethyl | 50 - 100 | 25 - 50 | Barley | Effective weed control with good crop safety. |

Note: Application rates can vary depending on the specific product formulation, weed pressure, and environmental conditions. Always consult the product label for specific recommendations.

Field studies have demonstrated that while the application of fenoxaprop-P-ethyl with this compound-ethyl can cause some initial, transient phytotoxicity to wheat (e.g., slight stunting or discoloration), the crop typically recovers quickly without any significant impact on yield.

Experimental Protocols

Protocol for Determining Glutathione S-Transferase (GST) Activity

This spectrophotometric assay is a standard method to quantify the induction of GST activity by this compound-ethyl in plant tissues.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes or 96-well microplate

-

Homogenizer

-

Centrifuge

-

Phosphate buffer (100 mM, pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Reduced glutathione (GSH) solution (100 mM in phosphate buffer)

-

Plant tissue (e.g., wheat leaves)

Procedure:

-

Sample Preparation:

-

Harvest leaf tissue from both control and this compound-ethyl treated plants.

-

Homogenize the tissue in ice-cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Assay Cocktail Preparation:

-

For each 1 ml assay, prepare a cocktail containing:

-

980 µl of phosphate buffer (pH 6.5)

-

10 µl of 100 mM CDNB solution

-

10 µl of 100 mM GSH solution

-

-

-

Measurement:

-

Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes to equilibrate.

-

Add 100 µl of the crude enzyme extract to the cuvette, mix, and immediately start recording the absorbance at 340 nm.

-

Record the absorbance every 30 seconds for 5 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹).

-

Figure 2: Workflow for the Glutathione S-Transferase (GST) activity assay.

Protocol for Evaluating Safener Efficacy in a Greenhouse Setting

This protocol outlines a typical experiment to assess the effectiveness of this compound-ethyl in protecting a crop from herbicide injury.

Materials:

-

Greenhouse with controlled environment (temperature, light, humidity)

-

Pots with appropriate soil mix

-

Crop seeds (e.g., wheat)

-

Herbicide (e.g., fenoxaprop-P-ethyl)

-

Safener (this compound-ethyl)

-

Sprayer calibrated for small plot applications

Procedure:

-

Planting and Growth:

-

Sow wheat seeds in pots and grow them under optimal greenhouse conditions.

-

Allow the plants to reach the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage).

-

-

Treatment Application:

-

Prepare spray solutions for the following treatments:

-

Untreated control

-

Herbicide alone

-

Herbicide + Safener

-

Safener alone

-

-

Apply the treatments evenly to the respective pots using a calibrated sprayer.

-

-

Data Collection:

-

Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a standardized rating scale (0% = no injury, 100% = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

If the experiment is carried through to maturity, harvest the grain and measure the yield.

-

-

Data Analysis:

-

Statistically analyze the data (e.g., using ANOVA) to determine the significance of the safening effect on crop injury, biomass, and yield.

-

Environmental Fate and Ecotoxicology

While this compound-ethyl provides significant agronomic benefits, its environmental impact is a crucial consideration for its responsible use.

-

Soil Persistence: this compound-ethyl is considered to be of low to moderate persistence in the soil environment. Its degradation is influenced by soil type, microbial activity, and temperature.

-

Ecotoxicity: Like many agrochemicals, this compound-ethyl should be handled with care to minimize exposure to non-target organisms.[4] It is classified as very toxic to aquatic life with long-lasting effects.[3]

Conclusion

This compound-ethyl is a vital tool in modern agriculture, enabling the selective control of problematic grassy weeds in cereal crops. Its efficacy is rooted in a sophisticated biochemical mechanism that enhances the crop's own defense systems. By inducing the production of glutathione S-transferases, this compound-ethyl accelerates the detoxification of co-applied herbicides, thereby protecting the crop from injury. A thorough understanding of its mode of action, proper application techniques, and environmental characteristics is essential for maximizing its benefits while ensuring its safe and sustainable use in agricultural systems.

References

-

The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. - ResearchGate. (URL: [Link])

- Herbicide Safeners, Additives and Formulants - BCPC. (URL: not available)

-

Current Advances in the Action Mechanisms of Safeners - MDPI. (URL: [Link])

-

This compound-ethyl (Ref: HOE 070542) - AERU - University of Hertfordshire. (URL: [Link])

-

Herbicide List | College of Agriculture, Forestry and Life Sciences - Clemson University. (URL: [Link])

- This compound-ethyl. (URL: not available)

-

This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem - NIH. (URL: [Link])

-

Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (URL: [Link])

-

Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (URL: [Link])

-

(PDF) Herbicide Safeners: an overview - ResearchGate. (URL: [Link])

Sources

- 1. bcpc.org [bcpc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 103112-35-2: this compound-ethyl | CymitQuimica [cymitquimica.com]

- 5. This compound-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: HOE 072829) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Early Research and Discovery of Fenchlorazole Safener

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Agricultural Imperative for Herbicide Safeners

In modern agriculture, the selective control of weeds within crop fields is a foundational pillar of yield protection. Herbicides, while highly effective, often possess a narrow margin of selectivity between the target weed and the cultivated crop. This can lead to phytotoxicity, where the crop itself is damaged by the chemical agent designed to protect it. The challenge gave rise to the development of herbicide safeners: chemical agents that are applied with an herbicide to selectively protect the crop from injury without compromising the herbicide's efficacy against weeds.[1][2][3]

The concept was first commercially realized in 1971 with 1,8-naphthalic anhydride, which was found to protect maize from thiocarbamate herbicide injury.[1] This pioneering work by O. L. Hoffmann established the "safener concept" and catalyzed a new field of agrochemical research.[4][5] Safeners function not by altering the herbicide's target site, but by stimulating the crop's intrinsic metabolic defense mechanisms, effectively enabling the crop to detoxify the herbicide at a faster rate.[2][4] It was within this scientific context that the next generation of safeners, including fenchlorazole, was discovered.

The Emergence of this compound: A Targeted Solution for Cereal Grains

In the late 1980s, researchers at Hoechst AG (now part of Bayer CropScience) were focused on expanding the utility of potent aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop, in cereal crops like wheat.[6][7] While effective against grassy weeds, these herbicides could cause significant injury to the very crops they were meant to protect. The research imperative was clear: find a compound that could selectively safeguard cereals from AOPP herbicides. This focused search led to the discovery and development of this compound, and more specifically its ethyl ester form, this compound-ethyl, which proved to be a highly effective safener.[6][8]

| Property | Value |

| Common Name | This compound-ethyl[9][10] |

| CAS Registry Number | 103112-35-2[9][10][11] |

| Molecular Formula | C₁₂H₈Cl₅N₃O₂[7][9][12] |

| Molecular Weight | 403.48 g/mol [10][11] |

| IUPAC Name | ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[11][12] |

| Synonyms | HOE 070542, Fenchlorazol-Ethyl[9][10][12] |

Table 1: Chemical and Physical Properties of this compound-ethyl. This table summarizes the key identifiers and properties of the this compound-ethyl compound.

Core Discovery and Synthesis Pathway

The discovery of this compound-ethyl was not a serendipitous event but the result of a systematic synthesis and screening program. The process involved the rational design of heterocyclic compounds, guided by an understanding of xenobiotic metabolism in plants.

Multi-Step Synthesis Protocol

The commercial production of this compound-ethyl is a multi-step process that begins with 2,5-dichloroaniline.[6] The synthesis is a clear example of targeted organic chemistry designed to build a complex triazole structure.

Step 1: Diazotization and Sandmeyer Reaction

-

Objective: To convert the starting material, 2,5-dichloroaniline, into 1,2,4-trichlorobenzene.

-

Methodology:

-

2,5-dichloroaniline is treated with sodium nitrite and hydrochloric acid under cold conditions to form a diazonium salt.

-

The resulting diazonium salt is subjected to a Sandmeyer reaction using cuprous chloride, which replaces the diazo group with a chlorine atom, yielding 1,2,4-trichlorobenzene.[6]

-

Step 2: Nitration

-

Objective: To introduce a nitro group onto the benzene ring.

-

Methodology: The 1,2,4-trichlorobenzene intermediate is selectively nitrated at the 5-position using a mixture of nitric and sulfuric acids at a controlled temperature of 0–10 °C.[6]

Step 3: Hydrazine Displacement

-

Objective: To form a hydrazine derivative, a key precursor for the triazole ring.

-

Methodology: The 2-chloro group of the nitrated intermediate is displaced by hydrazine hydrate in a polar solvent such as DMSO or ethanol at 80–100 °C.[6] This step forms 1-(2,5-dichloro-4-nitrophenyl)hydrazine.

Step 4: Ring Formation and Esterification

-

Objective: To construct the final triazole ring structure and add the ethyl ester group.

-

Methodology: The final step involves the reaction of the hydrazine intermediate to form the 1H-1,2,4-triazole core, followed by esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield the final product, this compound-ethyl.[6]

Caption: Synthesis pathway of this compound-ethyl.

Unraveling the Mechanism of Action: The Role of Glutathione S-Transferases

The central discovery in the early research of this compound-ethyl was its mode of action: it works by accelerating the metabolic breakdown of the herbicide within the crop plant, effectively disarming it before it can cause harm.[6][7] This is achieved by inducing the expression of key detoxification enzymes.

Induction of Xenobiotic Detoxification Pathways

Research has demonstrated that this compound-ethyl, like many other safeners, acts as a signaling molecule that upregulates the expression of genes encoding for detoxification enzymes.[5][8] The most critical of these are the Glutathione S-Transferases (GSTs).

GSTs are a family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including herbicides.[13] This conjugation reaction increases the water solubility of the herbicide and renders it non-toxic. The resulting conjugate is then typically sequestered into the plant's vacuole for permanent storage.

Studies on wheat treated with this compound-ethyl have shown a significant, measurable increase in GST activity. One study noted that this compound-ethyl induced an eight-fold increase in glutathione peroxidase (GPOX) activity, a related and crucial part of the plant's antioxidant defense system.[8] This enzymatic enhancement is the biochemical basis for the safening effect.

Caption: Mechanism of this compound-ethyl safening action.

Experimental Protocol: Glutathione S-Transferase Activity Assay

To validate the hypothesis that this compound-ethyl induces GST activity, researchers would employ a standardized enzymatic assay. The following protocol is based on established methodologies for measuring GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[14]

Objective: To quantify the change in GST enzyme activity in wheat tissue following treatment with this compound-ethyl.

Materials:

-

Wheat seedlings (treated with and without this compound-ethyl)

-

Potassium phosphate buffer (100 mM, pH 6.7)

-

Glutathione (GSH) solution (5 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (prepared in 99% ethanol)

-

Spectrophotometer capable of reading at 340 nm

-

Mortar and pestle, centrifuge

Methodology:

-

Protein Extraction:

-

Harvest leaf tissue from both control and this compound-ethyl-treated wheat seedlings.

-

Homogenize the tissue in ice-cold potassium phosphate buffer using a mortar and pestle.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic proteins including GSTs. This is the enzyme source.

-

-

Assay Preparation:

-

In a quartz cuvette, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

GSH solution

-

Enzyme extract (supernatant)

-

-

The reaction is initiated by adding the CDNB solution.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in the spectrophotometer.

-

Monitor the increase in absorbance at 340 nm for 5 minutes.[14] The increase in absorbance is due to the formation of the thioether bond between GSH and CDNB, a reaction catalyzed by GST.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute.

-

Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to convert the rate into specific enzyme activity (e.g., µmol of product formed per minute per mg of protein).[14]

-

Expected Outcome: The enzyme extracts from wheat treated with this compound-ethyl would show a significantly higher specific activity compared to the untreated controls, providing direct evidence of GST induction.

| Treatment Group | Herbicide Injury Score (0-10) | GST Activity (units/mg protein) |

| Control (No Herbicide) | 0 | 1.5 |

| Herbicide Alone | 7 (Severe) | 1.6 |

| Herbicide + this compound-ethyl | 1 (Slight) | 8.5 |

Table 2: Representative Data from a Primary Screening and Mechanistic Study. This hypothetical data illustrates the correlation between the safening effect (reduced injury) and the biochemical mechanism (increased GST activity).

Conclusion and Significance

The discovery of this compound-ethyl represents a milestone in the development of modern crop protection solutions. It was a product of targeted research that addressed a specific need: enabling the use of highly effective AOPP herbicides in sensitive but vital cereal crops. The early research not only delivered a commercially successful product but also deepened the scientific understanding of the biochemical pathways that plants use to defend themselves against chemical stress. The elucidation of its mechanism—the induction of Glutathione S-Transferases—reinforced a central paradigm in safener science that continues to guide research and development today. This compound stands as a testament to the power of integrating organic synthesis, plant physiology, and biochemistry to solve complex agricultural challenges.

References

-

BCPC. Herbicide Safeners, Additives and Formulants. [Link]

-

AERU, University of Hertfordshire. This compound (Ref: HOE 072829). [Link]

-

MDPI. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. [Link]

-

Illinois Experts. Crop selectivity and herbicide safeners: Historical perspectives and development, safener-regulated gene expression, signaling, and new research directions. [Link]

-

Julius-Kühn-Archiv. Herbicide Safeners: an overview. [Link]

-

Wikipedia. Herbicide safener. [Link]

-

ResearchGate. The herbicide safeners cloquintocet mexyl, this compound ethyl and mefenpyr diethyl used in wheat. [Link]

-

National Center for Biotechnology Information. This compound-ethyl. PubChem Compound Database. [Link]

-

CAS Common Chemistry. This compound-ethyl. [Link]

-

AERU, University of Hertfordshire. This compound-ethyl (Ref: HOE 070542). [Link]

-

alanwood.net. This compound-ethyl data sheet. [Link]

-

SciELO. Glutathione S-Transferase Activity in Tissues of Rats Exposed to Fenarimol. [Link]

-

National Center for Biotechnology Information. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. [Link]

Sources

- 1. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Herbicide safener - Wikipedia [en.wikipedia.org]

- 4. bcpc.org [bcpc.org]

- 5. Herbicide Safeners: an overview | Julius-Kühn-Archiv [ojs.openagrar.de]

- 6. This compound (Ref: HOE 072829) [sitem.herts.ac.uk]

- 7. This compound-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. CAS 103112-35-2: this compound-ethyl | CymitQuimica [cymitquimica.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Fenchlorazol-ethyl | CAS 103112-35-2 | LGC Standards [lgcstandards.com]

- 12. This compound-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Methodological & Application

Determination of Fenchlorazole-ethyl using High-Performance Liquid Chromatography (HPLC)

Introduction

Fenchlorazole-ethyl is a chemical compound used in agriculture, primarily as a safener in herbicide formulations.[1] It belongs to the dichlorobenzene chemical class and functions to protect crops from herbicide injury.[1] Chemically, it is identified as ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate.[2][3] Given its application in agriculture, regulatory bodies establish maximum residue limits (MRLs) for this compound-ethyl in food and environmental samples.[4] Accurate and robust analytical methods are therefore essential for monitoring its presence in various matrices to ensure consumer safety and environmental protection.

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of this compound-ethyl. The methodology described herein is designed for researchers, quality control analysts, and regulatory scientists, providing a comprehensive protocol from sample preparation to final analysis. The principles and validation parameters are grounded in internationally recognized guidelines, such as those from SANTE, to ensure data integrity and trustworthiness.[5][6]

Principle of the Method

The analytical method is based on reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates chemical compounds based on their polarity. This compound-ethyl is a relatively non-polar molecule (XLogP3: 5.1) and exhibits very low solubility in water, making it an ideal candidate for reversed-phase chromatography.[1][3][7]

In this method, the sample extract is injected into the HPLC system. The stationary phase consists of a non-polar C18 (octadecylsilyl) bonded silica material. The mobile phase is a polar mixture of acetonitrile and water. As the mobile phase flows through the column, this compound-ethyl partitions between the stationary and mobile phases. Due to its non-polar nature, it has a stronger affinity for the C18 stationary phase compared to the polar mobile phase, causing it to be retained on the column. The precise composition of the mobile phase is optimized to achieve a suitable retention time and sharp, symmetrical peak shape for the analyte.

Detection is achieved using a UV-Vis detector. Aromatic compounds like this compound-ethyl absorb light in the ultraviolet region of the spectrum. The detector measures the absorbance of the column effluent at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte. Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of analytical standards of known concentrations.[8]

Materials and Reagents

Chemicals and Standards

- This compound-ethyl Analytical Standard: PESTANAL®, ≥98% purity (Sigma-Aldrich or equivalent).[2]

- Acetonitrile: HPLC gradient grade or equivalent.

- Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

- Methanol: HPLC grade (for extraction).

- Formic Acid (optional): Reagent grade (for mobile phase modification if needed).

- Nitrogen Gas: High purity, for solvent evaporation.

Instrumentation and Equipment

- HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

- Analytical Balance: Capable of weighing to 0.01 mg.

- Vortex Mixer.

- Centrifuge: Capable of reaching at least 4000 rpm.

- Solvent Filtration Assembly: With 0.45 µm or 0.22 µm membrane filters.

- Syringe Filters: 0.22 µm PTFE or nylon for sample filtration.

- Ultrasonic Bath.

- Nitrogen Evaporation System (optional): For sample concentration.

Experimental Protocols

HPLC Conditions

The selection of a C18 column is based on the non-polar nature of this compound-ethyl. The mobile phase of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. A UV detection wavelength is chosen based on the absorbance maxima of the analyte.

| Parameter | Condition |

|---|---|

| Analytical Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (70:30, v/v), Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

4.2.1 Standard Stock Solution (1000 µg/mL)

- Accurately weigh 25 mg of this compound-ethyl analytical standard into a 25 mL volumetric flask.[2]

- Dissolve the standard in acetonitrile.

- Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

- Bring the flask to volume with acetonitrile and mix thoroughly.

- Store this stock solution in an amber vial at 4 °C.

4.2.2 Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30).

- A typical calibration curve range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

- These solutions should be prepared fresh daily to ensure accuracy.

Sample Preparation

Sample preparation is a critical step to ensure that the analyte is efficiently extracted from the matrix and that interferences are minimized. The choice of extraction solvent and cleanup procedure depends on the sample matrix (e.g., soil, water, crop). The following are general protocols.

4.3.1 Water Samples (Solid-Phase Extraction - SPE)

- Filter the water sample (500 mL) through a glass fiber filter to remove suspended solids.

- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

- After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

- Dry the cartridge under vacuum or with nitrogen for 15-20 minutes.

- Elute the this compound-ethyl from the cartridge with 2 x 3 mL aliquots of acetonitrile.

- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

- Reconstitute the residue in 1.0 mL of mobile phase.

- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.3.2 Soil and Crop Samples (QuEChERS-based Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in complex matrices.[4]

- Homogenize 10 g of the sample (soil or crop material).

- Place the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Cap the tube tightly and shake vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE (d-SPE) cleanup salts (e.g., magnesium sulfate, PSA).

- Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

- Transfer the supernatant to a clean vial, evaporate to dryness if necessary, and reconstitute in 1.0 mL of mobile phase.

- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram